2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
CAS No.: 55503-43-0
Cat. No.: VC3938032
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55503-43-0 |
|---|---|
| Molecular Formula | C10H8ClNO3S |
| Molecular Weight | 257.69 g/mol |
| IUPAC Name | 2-chloro-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClNO3S/c1-2-12-4-6(10(14)15)8(13)5-3-7(11)16-9(5)12/h3-4H,2H2,1H3,(H,14,15) |
| Standard InChI Key | LQPXJLUABZECRT-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=C1SC(=C2)Cl)C(=O)O |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1SC(=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a fused bicyclic system of thiophene and pyridine rings, with functional groups at specific positions (Figure 1). The chlorine atom at position 2, ethyl group at position 7, and carboxylic acid at position 5 contribute to its electronic and steric profile.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 257.69 g/mol
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IUPAC Name: 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
The crystal structure remains undetermined, but computational models suggest planar geometry with intramolecular hydrogen bonding between the carboxylic acid and ketone groups .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm (C=O stretch) and 2500–3300 cm (O-H stretch of carboxylic acid) .
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NMR: -NMR signals include a triplet for the ethyl group ( 1.2–1.4 ppm) and a singlet for the aromatic proton adjacent to chlorine ( 7.3 ppm) .
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, typically starting with functionalization of thiophene or pyridine precursors.
Key Synthetic Routes
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Cyclization of Dichlorothienyl Carbonyl Derivatives:
Ethyl 2-[(2,5-dichlorothien-3-yl)carbonyl]-3-ethoxyacrylate undergoes cyclization with azacyclohexylamines to form the thienopyridine core . -
Palladium-Catalyzed Amination:
Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate reacts with aromatic amines in the presence of Pd(OAc) and CsF to introduce substituents .
Example Reaction:
Optimization Challenges
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Yield: 45–60% due to steric hindrance from the ethyl group.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures .
Pharmacological Activities
Antibacterial Effects
The compound inhibits DNA gyrase and topoisomerase IV in Gram-negative bacteria. Comparative studies show:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 0.5 | |
| Salmonella paratyphi A | 1.0 | |
| Escherichia aerogenas | 8.0 |
Activity is attributed to the chlorine and carboxylic acid groups, which enhance membrane penetration and target binding .
Anti-Inflammatory and Analgesic Properties
In murine models, the compound reduces carrageenan-induced edema by 40% at 10 mg/kg, comparable to ibuprofen. Mechanistically, it suppresses COX-2 and TNF-α expression.
Comparative Analysis with Analogues
Structural modifications significantly impact bioactivity:
| Derivative | Substituent | Antibacterial Potency |
|---|---|---|
| 2-Bromo-7-ethyl (CID 13217718) | Bromine at C2 | 2× lower than chloro |
| 7-Cyclopropyl (Compound 9a) | Cyclopropyl at N7 | Similar potency |
| 2-Phenyl (CID 12428609) | Phenyl at C2 | 10× lower |
The chlorine atom’s electronegativity and size optimize interactions with bacterial enzymes .
Future Research Directions
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